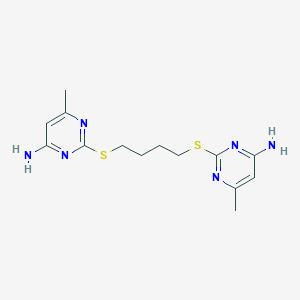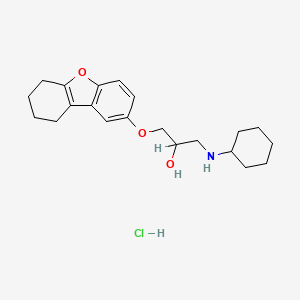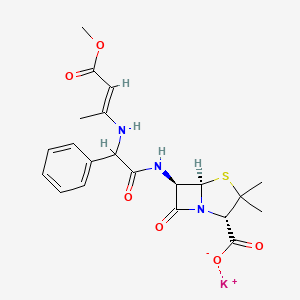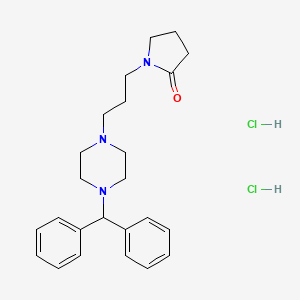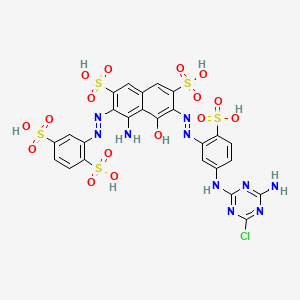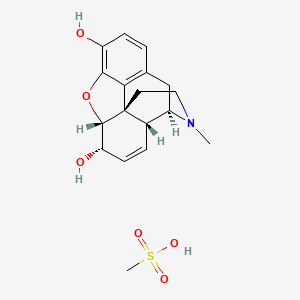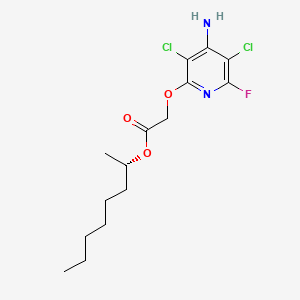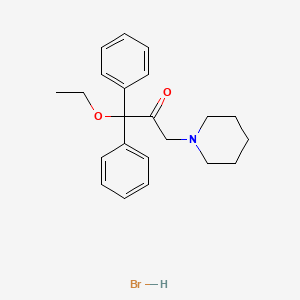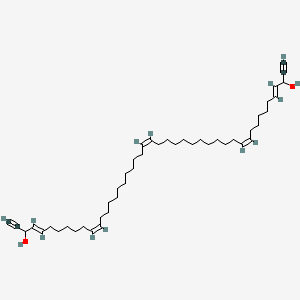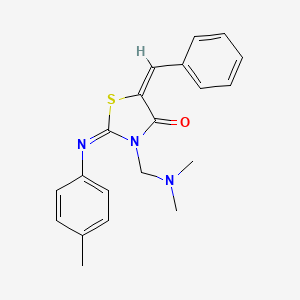
3-((Dimethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((Dimethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone is a complex organic compound known for its unique chemical structure and properties This compound belongs to the thiazolidinone class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Dimethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance sustainability.
化学反应分析
Types of Reactions
3-((Dimethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or phenylmethylene groups, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles like halides, amines, or thiols; often in polar aprotic solvents.
Major Products
科学研究应用
3-((Dimethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-((Dimethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.
Imidazoles: Heterocyclic compounds with nitrogen atoms in the ring, offering different reactivity and applications.
Benzimidazoles: Similar to imidazoles but with a fused benzene ring, providing unique chemical properties.
Uniqueness
3-((Dimethylamino)methyl)-2-((4-methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
属性
CAS 编号 |
110821-52-8 |
|---|---|
分子式 |
C20H21N3OS |
分子量 |
351.5 g/mol |
IUPAC 名称 |
(5E)-5-benzylidene-3-[(dimethylamino)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3OS/c1-15-9-11-17(12-10-15)21-20-23(14-22(2)3)19(24)18(25-20)13-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3/b18-13+,21-20? |
InChI 键 |
VCVRKCFQQTVAAM-ORZNGPHRSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)CN(C)C |
规范 SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


